REACTION_CXSMILES
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[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9]12[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=1)[NH:14]C(=O)O[C:10]2=[O:11]>C(OCC)(=O)C>[NH2:14][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:9]=1[C:10]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][CH:4]=1)=[O:11]
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Name
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|
Quantity
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3.13 g
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Type
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reactant
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Smiles
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ClC1=CC=C(N)C=C1
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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C1=2C(=O)OC(NC1=CC=CC2)=O
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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WASH
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Details
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The organic layer was washed with 1 N NaOH (200 mL), water (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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brine, and dried over Na2SO4
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
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to give crude product, which
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Type
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CUSTOM
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Details
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was purified by column chromatography (silica gel 230-400 mesh; EtOAc/hexane=1:9)
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Name
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|
Type
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product
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Smiles
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NC1=C(C(=O)NC2=CC=C(C=C2)Cl)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |